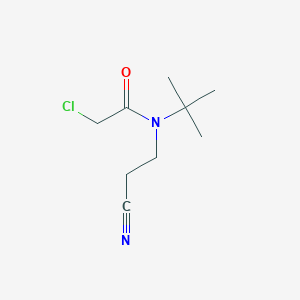![molecular formula C17H11BrN2O2 B15015226 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]naphthalen-2-amine](/img/structure/B15015226.png)
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]naphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE is an organic compound that belongs to the class of imines It features a brominated nitrophenyl group and a naphthyl group connected through a methanimine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. In this case, 4-bromo-3-nitrobenzaldehyde would react with 2-naphthylamine under acidic or basic conditions to form the desired imine.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include nitroso or hydroxylamine derivatives.
Reduction: The primary amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
Compounds with similar structures are often investigated for their potential therapeutic properties, including antimicrobial or anticancer activities.
Industry
In the industrial sector, such compounds might be used in the development of dyes, pigments, or as intermediates in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action for (E)-1-(4-BROMO-3-NITROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, altering their activity. The nitro and bromine groups could play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(4-BROMO-3-NITROPHENYL)-N-(PHENYL)METHANIMINE
- (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE
- (E)-1-(4-BROMO-3-NITROPHENYL)-N-(NAPHTHALEN-1-YL)METHANIMINE
Uniqueness
The presence of both a brominated nitrophenyl group and a naphthyl group in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE may confer unique chemical properties, such as specific reactivity patterns or binding affinities, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C17H11BrN2O2 |
|---|---|
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
1-(4-bromo-3-nitrophenyl)-N-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C17H11BrN2O2/c18-16-8-5-12(9-17(16)20(21)22)11-19-15-7-6-13-3-1-2-4-14(13)10-15/h1-11H |
InChI-Schlüssel |
RJDUYHJBVARSFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-dinitrophenol)](/img/structure/B15015146.png)
![4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol](/img/structure/B15015150.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide](/img/structure/B15015155.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15015165.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B15015172.png)
![3-(5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B15015191.png)
![6,7-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15015202.png)
![(5E)-5-(2,3-dichlorobenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15015215.png)
![N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B15015218.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15015221.png)
![4-chloro-2-[(E)-{[2-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B15015236.png)
![2,4-diiodo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15015240.png)
![2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B15015242.png)

